N2,N2'-BIS(1-PHENYLETHYL)-[1,1'-BIPHENYL]-2,2'-DICARBOXAMIDE
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Overview
Description
N2,N2’-BIS(1-PHENYLETHYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE is an organic compound with the chemical formula C26H24N2O2. It is known for its unique structural properties and potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its biphenyl core, which is substituted with phenylethyl groups and dicarboxamide functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2’-BIS(1-PHENYLETHYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE typically involves the reaction of biphenyl-2,2’-dicarboxylic acid with 1-phenylethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then heated to reflux, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of catalysts such as palladium or nickel complexes can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
N2,N2’-BIS(1-PHENYLETHYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nitro compounds, Lewis acids as catalysts.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
N2,N2’-BIS(1-PHENYLETHYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N2,N2’-BIS(1-PHENYLETHYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways. In biological systems, it may modulate receptor activity, leading to changes in cellular signaling and function .
Comparison with Similar Compounds
Similar Compounds
N1,N2-BIS(1-PHENYLETHYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE: Similar structure but different substitution pattern.
N,N’-BIS(2-PHENYLETHYL)OXAMIDE: Contains oxamide instead of dicarboxamide.
N,N’-BIS(2-PHENYLPHENYL)OXAMIDE: Similar biphenyl core but different substituents.
Uniqueness
N2,N2’-BIS(1-PHENYLETHYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(1-phenylethyl)-2-[2-(1-phenylethylcarbamoyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2O2/c1-21(23-13-5-3-6-14-23)31-29(33)27-19-11-9-17-25(27)26-18-10-12-20-28(26)30(34)32-22(2)24-15-7-4-8-16-24/h3-22H,1-2H3,(H,31,33)(H,32,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVGQUXDFODSJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)NC(C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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